O,O'-Bismyristoyl thiamine disulfide is a synthetic derivative of thiamine, also known as vitamin B1. This compound is notable for its allosteric properties and has been studied for its potential applications in antiviral therapies, particularly against HIV-1. The compound's structure features two myristoyl groups attached to the thiamine disulfide framework, enhancing its biological activity and stability compared to its parent compound.
The compound is synthesized from thiamine disulfide through specific chemical modifications. It has been the subject of various studies aimed at understanding its mechanism of action and therapeutic potential, particularly in the context of viral infections.
O,O'-Bismyristoyl thiamine disulfide falls under the classification of thiamine derivatives and is categorized as a pharmaceutical compound with antiviral properties. Its structural classification relates it to disulfides, esters, and organosulfur compounds.
The synthesis of O,O'-bismyristoyl thiamine disulfide involves several steps:
O,O'-Bismyristoyl thiamine disulfide consists of a thiamine backbone linked by a disulfide bond, with two myristoyl groups (C14H28O2) esterified to the nitrogen atoms. This modification enhances lipophilicity, which may improve cellular uptake.
O,O'-Bismyristoyl thiamine disulfide can undergo various chemical reactions:
The stability of O,O'-bismyristoyl thiamine disulfide against enzymatic breakdown by thiaminase enzymes has been documented, suggesting a longer duration of action in physiological settings .
O,O'-Bismyristoyl thiamine disulfide functions primarily through allosteric modulation:
Studies show that O,O'-bismyristoyl thiamine disulfide effectively inhibits HIV-1 replication across various strains, demonstrating its potential as an antiviral agent .
O,O'-Bismyristoyl thiamine disulfide has several applications:
The synthesis of o,o′-Bismyristoyl thiamine disulfide (BMT) involves strategic chemical modifications to the thiamine (vitamin B1) core structure, primarily targeting the hydroxyethyl side chains for esterification while preserving the disulfide linkage critical to its biological activity. The derivatization follows a multi-step pathway:
The primary route commences with thiamine disulfide reduction to generate thiamine thiolate intermediates under inert atmosphere conditions to prevent premature reoxidation. This is followed by selective esterification where myristoyl chloride (tetradecanoyl chloride) is introduced in anhydrous pyridine at controlled temperatures (0-5°C) to acylate the primary hydroxyl groups of the hydroxyethyl side chains. The o,o′- designation specifies esterification at both oxygen atoms (O-acyl linkage) rather than N-acyl derivatives [6]. Critical to regioselectivity is the protection of the aminopyrimidine and thiazolium nitrogens, typically achieved through transient complexation with non-nucleophilic bases like triethylamine, preventing unwanted quaternary ammonium salt formation [2].
Following acylation, oxidative recoupling of the thiol termini is induced using mild oxidizing agents such as potassium ferricyanide (K₃[Fe(CN)₆]) or atmospheric oxygen under alkaline catalysis (pH 8.5-9.0), reforming the disulfide bond and yielding the symmetric BMT molecule [2] [6]. Purification employs sequential solvent extraction (chloroform/water partitioning) followed by recrystallization from ethanol-diethyl ether mixtures, achieving analytical purity >98% as confirmed by HPLC [6]. This pathway optimizes yield (typically 65-75%) while minimizing hydrolysis of the labile myristoyl esters during workup.
Table 1: Key Reagents and Conditions in BMT Synthesis
Synthetic Step | Key Reagents/Conditions | Purpose | Yield Range |
---|---|---|---|
Reduction of Thiamine Disulfide | Sodium borohydride (NaBH₄), N₂ atmosphere, pH 9 buffer | Generate thiamine thiolate monomers | >90% |
O-Myristoylation | Myristoyl chloride, anhydrous pyridine, 0-5°C | Acylate hydroxyethyl side chains | 70-80% |
Oxidative Disulfide Coupling | K₃[Fe(CN)₆]/K₂CO₃ or O₂ (g), pH 8.5-9.0 | Reform disulfide bond between monomers | 85-95% |
Purification | Chloroform/water extraction, EtOH/Et₂O recrystallization | Isolate pure BMT | 65-75% (overall) |
Structural confirmation of BMT relies on complementary spectroscopic and crystallographic techniques, establishing both covalent connectivity and three-dimensional conformation:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (CDCl₃/DMSO-d₆) displays diagnostic resonances confirming successful derivatization:
Mass Spectrometry (MS):High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides definitive molecular mass confirmation. BMT (C₅₀H₈₈N₈O₆S₂) exhibits:
X-ray Crystallography:While a specific BMT crystal structure is not reported in the provided sources, crystallographic data for analogous O-acyl thiamine disulfides (e.g., O-benzoyl derivatives) reveal key conformational insights. These structures consistently show:
Table 2: Key Spectroscopic Signatures of BMT
Technique | Key Signal(s) | Structural Assignment |
---|---|---|
¹H NMR | δ 4.50-4.55 ppm (t, 4H) | -CH₂-O-C(O)- of hydroxyethyl chains |
δ 2.35-2.40 ppm (t, 4H) | -CH₂-C(O)- of myristoyl chains | |
δ 5.70 ppm (s, 4H) | Aminopyrimidine -CH₂- linker protons | |
¹³C NMR | δ 173.2 ppm | Ester carbonyl carbons (x2) |
δ 166.5 ppm | Thiazolium C=S carbon | |
HR-ESI-MS | m/z 953.635 ([M + H]⁺) | Molecular ion confirmation (C₅₀H₈₈N₈O₆S₂) |
m/z 435.2 | [M - C₁₄H₂₇O₂C=O]⁺ fragment |
BMT functions as a protodrug whose biological activity hinges upon controlled metabolic conversion and subsequent allosteric modulation of target proteins. The activation pathway involves two critical stages:
BMT's lipophilic myristoyl esters confer enhanced membrane permeability compared to water-soluble thiamine derivatives [5]. Intracellular esterases (e.g., carboxylesterases) catalyze the hydrolysis of the O-myristoyl groups, releasing myristic acid and generating the hydrophilic symmetric thiamine disulfide (TDS) core [7]. This hydrolysis is regioselective and occurs without cleavage of the disulfide bond. Mass spectrometry studies of cellular metabolites confirm the rapid appearance of TDS following BMT administration, along with myristate .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: